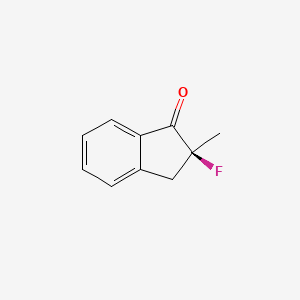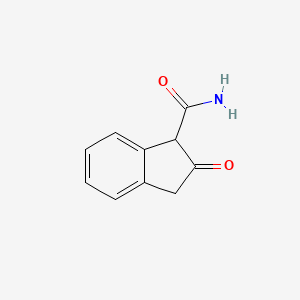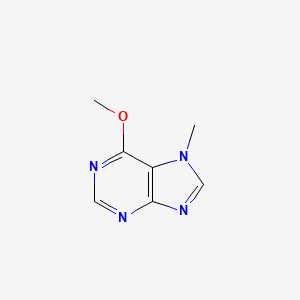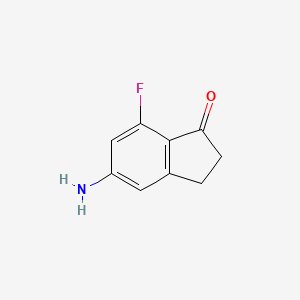![molecular formula C10H13NO B11917702 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile typically involves the reaction of spiro[3.3]heptane-2-one with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the spiro compound, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines replace the nitrile group, forming corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Hydroxide ions (OH-), amines, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.
Biology and Medicine:
Industry: In industrial settings, this compound could be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action for 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is not well-documented. based on its structure, it is likely to interact with various molecular targets through its nitrile and ketone functional groups. These interactions could involve hydrogen bonding, nucleophilic addition, or other chemical processes.
Comparación Con Compuestos Similares
- 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
- 6-Oxospiro[3.3]heptan-2-yl acetate
- tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Comparison: 3-Oxo-3-{spiro[33]heptan-2-yl}propanenitrile is unique due to its specific spiro structure and the presence of both nitrile and ketone functional groupsIn contrast, similar compounds may lack one or more of these functional groups, limiting their reactivity and versatility.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-oxo-3-spiro[3.3]heptan-2-ylpropanenitrile |
InChI |
InChI=1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2 |
Clave InChI |
BIZISPBJTYQKSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)


![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)



